molecular formula C9H11N B1277241 N-Cyclopropylaniline CAS No. 34535-98-3

N-Cyclopropylaniline

Cat. No.: B1277241
CAS No.: 34535-98-3
M. Wt: 133.19 g/mol
InChI Key: AOTWIFLKURJQGE-UHFFFAOYSA-N
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Description

N-Cyclopropylaniline: is an organic compound with the molecular formula C9H11N. It is a derivative of aniline where the hydrogen atom on the nitrogen is replaced by a cyclopropyl group. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

N-Cyclopropylaniline (CPA) primarily targets excited triplet-state photosensitizers (3sens)* . These photosensitizers are highly reactive species that play a central role in sunlit natural waters through the generation of other reactive intermediates .

Mode of Action

This compound interacts with its targets through a single-electron transfer (SET) mechanism . This involves the transfer of one electron from an electron donor to an acceptor . CPA is known to undergo spontaneous, irreversible cyclopropyl ring-opening after an initial single-electron oxidation .

Biochemical Pathways

The biochemical pathway affected by CPA involves the oxidation of electron-rich phenols to phenoxy radicals . There is evidence that supports both two-step (i.e., electron transfer followed by proton transfer) and single-step (i.e., proton-coupled electron transfer) oxidation mechanisms .

Pharmacokinetics

The rate constants of cpa and cpa analogs oxidation are reported to be approximately 9 × 10^8 to 4 × 10^9 m-1s-1 . This suggests that CPA undergoes near diffusion-controlled oxidation to form CPA radical cation (CPA†+) in the presence of 3sens* or 3CDOM* .

Result of Action

The result of CPA’s action is the formation of aniline-substituted 5-membered carbocycle via direct electrolysis . This is achieved through a chain mechanism, involving the regeneration of the substrate radical cation and the formation of the neutral product .

Action Environment

The action of CPA is influenced by environmental factors present in DOM (Dissolved Organic Matter). Steady-state experiments tend to underestimate the rate of oxidation by 3CDOM* due to radical cation quenching (i.e., aniline†+→ aniline) by antioxidant moieties present in DOM . Therefore, the action, efficacy, and stability of CPA are influenced by the presence of these antioxidant moieties .

Biochemical Analysis

Biochemical Properties

N-Cyclopropylaniline plays a significant role in biochemical reactions, particularly in oxidative processes. It interacts with various enzymes, proteins, and other biomolecules through single-electron transfer (SET) mechanisms. The compound undergoes spontaneous, irreversible cyclopropyl ring-opening after an initial single-electron oxidation, making it a valuable probe for studying oxidative properties . This interaction is crucial for understanding the oxidative behavior of triplet-state photosensitizers and other reactive intermediates in biochemical systems .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to undergo irreversible ring-opening upon oxidation affects cell function by altering the redox state and generating reactive intermediates. These changes can impact cell signaling pathways and gene expression, leading to modifications in cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through single-electron transfer (SET) reactions. Upon oxidation, the compound forms nitrogen radical cations, which undergo irreversible cyclopropyl ring-opening. This process generates reactive intermediates that can interact with enzymes and other biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The unique structural properties of this compound make it an effective probe for studying these molecular interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound’s stability is influenced by its interaction with antioxidant moieties and other reactive species present in the environment . Over time, the degradation of this compound can lead to long-term effects on cellular function, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating oxidative processes and cellular metabolism. At higher doses, this compound can cause toxic or adverse effects due to the generation of reactive intermediates and oxidative stress . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound in biochemical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors involved in oxidative processes. The compound’s ability to undergo irreversible ring-opening upon oxidation affects metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function, leading to changes in cellular processes . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and efficacy in biochemical applications .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization, affecting various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyclopropylaniline can be synthesized through several methods. One common approach involves the reaction of aniline with cyclopropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Triplet-state photosensitizers, chromophoric dissolved organic matter (CDOM), and light.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Cyclopropyl bromide, sodium hydride, potassium carbonate.

Major Products Formed

Scientific Research Applications

N-Cyclopropylaniline has several applications in scientific research:

Comparison with Similar Compounds

N-Cyclopropylaniline can be compared with other aniline derivatives such as N-methyl aniline and N-phenyl aniline. While all these compounds share a common aniline backbone, the presence of the cyclopropyl group in this compound imparts unique reactivity, particularly in oxidative reactions. This makes it distinct from its counterparts, which may not undergo similar ring-opening reactions upon oxidation .

List of Similar Compounds

  • N-Methyl aniline
  • N-Phenyl aniline
  • N-Ethyl aniline

Properties

IUPAC Name

N-cyclopropylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-2-4-8(5-3-1)10-9-6-7-9/h1-5,9-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTWIFLKURJQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426812
Record name N-Cyclopropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34535-98-3
Record name N-Cyclopropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cyclopropylaniline
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Synthesis routes and methods

Procedure details

4-Iodoaniline (F-0) is reductively alkylated with [(1-ethoxycyclopropyl)oxy]trimethylsilane and sodium cyanoborohydride to give the N-cyclopropyl aniline (F-1). Treatment with diethyl ethoxymethylenemalonate in pyridine affords the enamine (F-2) which is cyclized with polyphosphoric acid to the quinoline (F-3). Treatment with p-chlorobenzylamine at elevated temperature converts the ester to the amide (F-4). Palladium catalyzed coupling of the iodide with propargyl alcohol affords F-5. Reaction with platinum and hydrogen gas affords the saturated propyl alcohol (F-6).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes N-Cyclopropylaniline a valuable compound in organic synthesis?

A1: this compound serves as a versatile building block for synthesizing various complex molecules. It acts as a key intermediate in producing 1-cyclopropyl-quinolonecarboxylic acids [], a class of compounds with significant biological activity, particularly as antibacterial agents.

Q2: How does the rate of ring-opening in this compound radical cation compare to other related compounds?

A3: Studies have shown that the unsubstituted N-Cyclopropyl-N-methylaniline radical cation undergoes ring-opening relatively slowly (4.1 x 104 s-1) []. This slow rate is attributed to resonance stabilization of the radical cation by the phenyl ring []. Interestingly, introducing a phenyl substituent on the cyclopropyl group, as in 4-chloro-N-methyl-N-(2-phenylcyclopropyl)aniline, significantly accelerates the ring-opening rate (1.7 x 108 s-1) due to the radical-stabilizing effect of the phenyl group [].

Q3: Can you elaborate on the use of this compound derivatives in studying cytochrome P450 (CYP450) enzymes?

A4: this compound and its derivatives are valuable probes for investigating the mechanism of N-dealkylation reactions catalyzed by CYP450 enzymes [, , ]. Specifically, studies using N-cyclopropyl-N-methylaniline (2a) and N-(1'-methylcyclopropyl)-N-methylaniline (2b) helped clarify the role of single-electron transfer (SET) versus hydrogen atom transfer (HAT) in these reactions [].

Q4: What were the key findings from the CYP450 studies utilizing this compound derivatives?

A5: Research using isotopically labeled N-cyclopropyl-N-methylaniline with rat liver microsomes, a rich source of CYP2B1, demonstrated the formation of this compound and cyclopropanone hydrate as metabolites []. These findings, along with the absence of cyclopropyl ring-opening in N-(1'-methylcyclopropyl)-N-methylaniline metabolism, strongly suggest a carbinolamine pathway over a SET mechanism for N-dealkylation of these substrates by CYP450 enzymes [].

Q5: How does this compound behave under air oxidation?

A6: this compound readily undergoes air oxidation, even under ambient conditions [, ]. This process leads to the formation of the corresponding acetamide through a fragmentation pathway []. While the exact mechanism is still being explored, it's suggested to involve an initial aerobic oxidation to β-hydroxy-propionamides [].

Q6: What are some efficient synthetic routes for preparing this compound?

A7: Several methods have been developed for the synthesis of this compound and its derivatives. One approach involves the condensation of anilines with [(1-ethoxycyclopropyl)oxy]trimethylsilane, offering a practical route with high yields [, ]. Another method utilizes a Smiles rearrangement, where 2-chloro-N-cyclopropylacetamide reacts with phenols followed by base treatment to provide N-Cyclopropylanilines [].

Q7: How can mass spectrometry techniques be applied to study the reactivity of this compound?

A8: Electrochemistry coupled with electrospray ionization mass spectrometry (EC-ESI/MS) has proven valuable in investigating the reactivity of this compound radical cations []. This technique allows for the real-time monitoring of reaction intermediates and products, providing valuable mechanistic insights into reactions like the ring-opening of the radical cation derived from 6'-chloro-1'-methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline] [].

Q8: Have there been any studies using online mass spectrometry to investigate this compound reactions?

A9: Yes, online electrospray ionization mass spectrometry (ESI-MS) coupled with online laser irradiation has been employed to study visible-light-mediated photoredox reactions involving this compound []. This approach allowed the detection of fleeting intermediates like the this compound radical cation and provided evidence for a chain mechanism in the [3+2] annulation reaction with styrene [].

Q9: Are there any computational studies on this compound?

A10: Density functional theory (DFT) calculations have been used to investigate the mechanism of N-dealkylation of N-cyclopropyl-N-methylaniline by CYP450 []. These studies provided valuable insights into the regioselectivity of the reaction, highlighting the influence of the protein environment and the unique electronic properties of the substrate [].

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